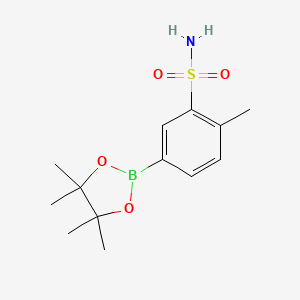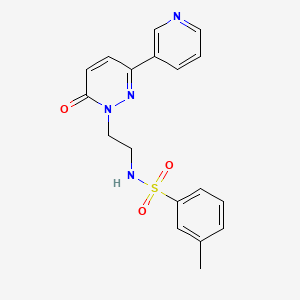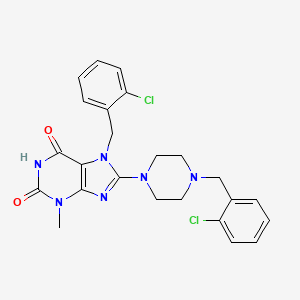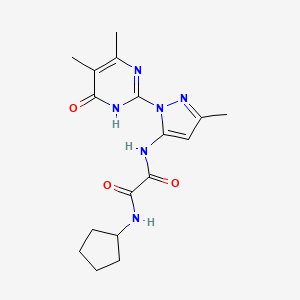![molecular formula C11H9N5O2S B2717543 1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1171431-15-4](/img/structure/B2717543.png)
1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9N5O2S and its molecular weight is 275.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activity
The compound 1-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, part of a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, was synthesized and evaluated for its insecticidal activities. It demonstrated significant insecticidal activity against the diamondback moth, Plutella xylostella. The study also explored the structure-activity relationship (SAR) and utilized density functional theory (DFT) to understand the variations in insecticidal activity. This highlights its potential application in agricultural pest management (Qi et al., 2014).
Antimicrobial and Antitumor Activities
Research has also focused on the synthesis of derivatives of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, which showed potential antibacterial and antifungal activities. This indicates the compound's relevance in developing new antimicrobial agents (Sowmya et al., 2018). Additionally, derivatives incorporating the thiophene moiety were synthesized and evaluated as anti-tumor agents, demonstrating promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting its utility in cancer research (Gomha et al., 2016).
Synthesis and Characterization for Chemical Research
The compound's synthesis and characterization are foundational for various scientific investigations, leading to deeper insights into its structural features and interactions. Studies involving the synthesis, crystal structure determination, and Hirshfeld surface analysis of related pyrazole carboxamides have contributed to a better understanding of molecular interactions and structural stability, which are crucial for the development of new chemical entities with potential applications in material science and drug design (Kumara et al., 2018).
Computational Analysis and Chemical Properties
Further research has applied computational tools to evaluate the electronic structure and non-linear optical (NLO) properties of thiophene-based pyrazole amides. This study demonstrated the compound's interesting electronic features and potential for applications in the development of materials with specific optical properties, showcasing the interdisciplinary application of such compounds in both chemical research and materials science (Kanwal et al., 2022).
Mecanismo De Acción
Target of action
The compound “1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide” contains a thiophene moiety. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
Thiophene derivatives have been found to interact with a variety of biological targets, leading to their diverse therapeutic properties .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of therapeutic properties of thiophene derivatives, it’s likely that “this compound” could interact with multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of action
Thiophene derivatives have been reported to have a wide range of biological and physiological functions .
Action environment
The properties of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-7(4-5-12-16)9(17)13-11-15-14-10(18-11)8-3-2-6-19-8/h2-6H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKQGHKBWXGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE](/img/structure/B2717460.png)




![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)
![7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2717474.png)


![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)

